4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate
Description
4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate is a synthetic organic compound characterized by a hybrid structure combining acryloyl and benzoate moieties. The molecule features a 2-chlorophenyl group attached to an acryloyl chain, which is further esterified to a 4-(tert-butyl)benzoate group. This design introduces both electron-withdrawing (chlorine) and sterically bulky (tert-butyl) substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClO3/c1-26(2,3)21-13-8-20(9-14-21)25(29)30-22-15-10-19(11-16-22)24(28)17-12-18-6-4-5-7-23(18)27/h4-17H,1-3H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYYCJBKIGKHSZ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound features a complex structure characterized by:
- Acryloyl group : Contributing to its reactivity.
- Chlorophenyl moiety : Implicated in various biological interactions.
- Tert-butyl group : Enhancing lipophilicity, which may affect its absorption and distribution.
Molecular Formula
The molecular formula of the compound is , indicating a substantial molecular weight that may influence its pharmacokinetics.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate. Research indicates that such compounds may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study: In Vitro Analysis
In a study evaluating various derivatives, it was found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Apoptosis induction |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The chlorophenyl component is believed to enhance membrane permeability, leading to increased susceptibility of bacterial cells.
Case Study: Antimicrobial Efficacy
In a comparative study, 4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate was tested against standard strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Anti-inflammatory Effects
Preliminary research suggests that the compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
Apoptosis Induction
The compound's ability to trigger apoptosis is primarily mediated through:
- Caspase Activation : Leading to cell death.
- Reactive Oxygen Species (ROS) : Inducing oxidative stress in target cells.
Membrane Disruption
The antimicrobial activity is likely due to:
- Membrane Permeabilization : Caused by interactions between the chlorophenyl group and bacterial membranes.
Comparison with Similar Compounds
Key Observations:
In contrast, the 2-thienyl group in the sulfonate analog () provides heteroaromaticity, which may alter electronic conjugation and binding affinity . The tert-butyl group enhances lipophilicity, favoring membrane permeability, whereas the sulfonate group in the brominated analog increases water solubility and polarity .
Molecular Weight and Functional Groups :
- The brominated sulfonate derivative has a significantly higher molecular weight (449.34 g/mol) due to the bromine atom and sulfonate group, compared to the target compound (~388.84 g/mol). This difference may impact pharmacokinetic profiles, such as renal clearance or tissue penetration .
- The DTPA-conjugated compound () is engineered for radiopharmaceutical applications, with a chelating agent enabling 99mTc integration for imaging purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
